3-(Phenylthio)thiophene chemical and physical properties
3-(Phenylthio)thiophene chemical and physical properties
This guide provides a comprehensive technical analysis of 3-(Phenylthio)thiophene , a sulfur-rich heterocyclic building block critical for next-generation organic electronics and functional materials.
Properties, Synthesis, and Applications in Organic Semiconductors
Executive Summary
3-(Phenylthio)thiophene is a functionalized thiophene derivative characterized by a sulfide bridge connecting a thiophene ring and a phenyl ring. Unlike standard alkyl-substituted thiophenes (e.g., 3-hexylthiophene), the thio-ether linkage in this compound introduces unique electronic effects. The sulfur atom's lone pairs participate in the
Chemical Identity & Physical Properties[3][4][5]
Structural Characteristics
The molecule consists of a thiophene core substituted at the 3-position with a phenylthio group (
Physical Constants Table
| Property | Value | Notes |
| Appearance | Clear, colorless to pale yellow liquid | Liquid at room temperature due to asymmetry |
| Refractive Index ( | 1.6500 – 1.6550 | High refractive index typical of S-rich aromatics |
| Boiling Point | >250 °C (est. at 760 mmHg) | High thermal stability; distillable under vacuum |
| Density | ~1.18 - 1.22 g/mL (est.) | Denser than water due to dual sulfur atoms |
| Solubility | Soluble in DCM, THF, Toluene, CHCl₃ | Insoluble in water |
| Purity Grade | ≥ 97% (GC) | Standard research grade |
Synthesis & Manufacturing Protocol
Core Synthetic Pathway: Copper-Catalyzed C–S Coupling
The most robust industrial route utilizes a modified Ullmann condensation or Buchwald-Hartwig coupling. This method avoids the use of foul-smelling thiophene-thiols by coupling a halothiophene with thiophenol.
Reagents:
-
Substrate A: 3-Bromothiophene (CAS 872-31-1)
-
Substrate B: Thiophenol (Benzenethiol)
-
Catalyst: Copper(I) Iodide (CuI)
-
Ligand: 1,10-Phenanthroline or L-Proline
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF or DMSO (Polar aprotic solvents are essential)
Step-by-Step Protocol:
-
Preparation: In a dry Schlenk flask under Argon atmosphere, dissolve 3-Bromothiophene (1.0 equiv) and Thiophenol (1.1 equiv) in anhydrous DMF (0.5 M concentration).
-
Catalyst Addition: Add
(2.0 equiv), CuI (5-10 mol%), and Ligand (10-20 mol%). -
Reaction: Heat the mixture to 110°C for 12–24 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1) or GC-MS.[3]
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (
) to remove DMF and salts. Wash the organic layer with 1M NaOH to remove unreacted thiophenol. -
Purification: Dry over
, filter, and concentrate. Purify via vacuum distillation or silica gel flash chromatography (eluent: 100% Hexanes to 5% EtOAc/Hexanes).
Synthesis Workflow Diagram
Caption: Copper-catalyzed C–S bond formation pathway for high-purity 3-(phenylthio)thiophene synthesis.
Chemical Reactivity & Polymerization[8][9]
Electropolymerization
3-(Phenylthio)thiophene acts as a monomer for conducting polymers. The polymerization occurs at the 2,5-positions of the thiophene ring.
-
Mechanism: Anodic oxidation generates a radical cation at the
-positions. -
Regiochemistry: The bulky phenylthio group at position 3 directs coupling primarily to the 2,5-positions (Head-to-Tail), though steric hindrance is significant.
-
Resulting Polymer: Poly[3-(phenylthio)thiophene]. This polymer exhibits a lower bandgap than Poly(3-hexylthiophene) (P3HT) due to the mesomeric electron-donating effect of the sulfide sulfur.
Functionalization
-
Oxidation: The sulfide bridge can be selectively oxidized to a sulfoxide or sulfone using
-CPBA. This transformation converts the substituent from electron-donating to electron-withdrawing, allowing precise tuning of the HOMO/LUMO levels. -
Bromination: Reaction with NBS (N-Bromosuccinimide) yields 2-bromo-3-(phenylthio)thiophene or 2,5-dibromo-3-(phenylthio)thiophene, which are precursors for Grignard Metathesis (GRIM) polymerization.
Applications in Organic Electronics[7]
Organic Field-Effect Transistors (OFETs)
The "thio" side chain promotes planarity via intramolecular
-
Higher Charge Carrier Mobility: Improved hole transport compared to alkyl analogs.
-
Crystallinity: The phenyl ring facilitates edge-to-face interactions, stabilizing the thin-film morphology.
Organic Photovoltaics (OPVs)
As a donor material, polymers derived from 3-(phenylthio)thiophene offer:
-
Red-Shifted Absorption: Broader spectral coverage due to the sulfur atom's contribution to the conjugated system.
-
Deep HOMO Levels: Enhanced oxidative stability and higher Open-Circuit Voltage (
) in solar cells.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive; keep in amber vials.
-
Odor: Like most organic sulfides, it may have a characteristic disagreeable odor; handle in a fume hood.
-
Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.
References
-
Thermo Fisher Scientific. 3-(Phenylthio)thiophene Product Specifications & CAS 16718-11-9. Retrieved from
-
PubChem. 3-Phenylthiophene (Structural Analog Comparison). National Library of Medicine. Retrieved from
-
Organic Syntheses. Preparation of 3-Bromothiophene (Precursor Synthesis). Org. Synth. 1968, 48, 100. Retrieved from
-
National Taiwan University. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to OFETs. (Demonstrates the effect of thio-alkyl side chains). Retrieved from
-
RSC Advances. Dithieno[3,2-b:2′,3′-d]thiophene: an emerging heterocyclic building block. (Context on sulfur-rich fused systems). Retrieved from
